Bienvenue dans la boutique en ligne BenchChem!

indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Medicinal chemistry 5-HT3 receptor antagonist Structure-activity relationship

This compound uniquely combines an indoline ring and a 2-methyl substituent on the tetrahydrobenzimidazole core—both features absent in ramosetron and YM114. Essential for SAR studies differentiating 5-HT₃ receptor affinity, selectivity, and enantiomeric activity (racemic, CAS 2034473-82-8). Ideal for medicinal chemistry labs probing joint structural effects on receptor binding kinetics and metabolic stability. Verify purity ≥95% before use.

Molecular Formula C17H19N3O
Molecular Weight 281.359
CAS No. 2034473-82-8
Cat. No. B2374468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameindolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
CAS2034473-82-8
Molecular FormulaC17H19N3O
Molecular Weight281.359
Structural Identifiers
SMILESCC1=NC2=C(N1)CC(CC2)C(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C17H19N3O/c1-11-18-14-7-6-13(10-15(14)19-11)17(21)20-9-8-12-4-2-3-5-16(12)20/h2-5,13H,6-10H2,1H3,(H,18,19)
InChIKeyFYUVQHFSCKBJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone (CAS 2034473-82-8): Structural Identity and Comparative Positioning


Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone (CAS 2034473-82-8; molecular formula C₁₇H₁₉N₃O; molecular weight 281.36 g/mol) is a synthetic heterocyclic compound that fuses an indoline ring with a 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole core via a methanone linker at the 5-position [1]. The compound belongs to the tetrahydrobenzimidazole class, which includes the clinically established 5‑HT₃ receptor antagonist ramosetron (YM060) and the investigational agent YM114 (KAE‑393) [2]. Its dual structural features—an indoline moiety (saturated indole) in place of the indole ring found in ramosetron, plus a 2‑methyl substituent on the benzimidazole absent in YM114—create a unique pharmacophoric profile within this chemical series.

Why Generic Substitution of Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone (CAS 2034473-82-8) Is Not Supported by In‑Class Data


Even within the tetrahydrobenzimidazole‑indole/indoline chemical series, minor structural modifications produce large shifts in receptor affinity, selectivity, and stereochemical potency. YM114 (indoline‑based, no 2‑methyl group) shows an 1,800‑fold difference in 5‑HT₃ receptor binding between its R‑ and S‑enantiomers (Ki = 0.341 nM vs. 616 nM), and its in‑vivo potency differs by 1,350‑fold [1]. Ramosetron (indole‑based, no 2‑methyl group) and YM114 display divergent selectivity profiles for 5‑HT₃ versus 5‑HT₄ receptors [2]. The target compound introduces both a 2‑methyl substituent on the benzimidazole and an indoline ring—two modifications absent in ramosetron and individually absent in YM114—creating a substitution pattern without a direct analog. Consequently, activity cannot be extrapolated from any single close congener; procurement decisions must be based on evidence specific to this scaffold.

Quantitative Differentiation Evidence for Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone (CAS 2034473-82-8) Versus Closest Analogs


Structural Differentiation: Indoline Ring versus Indole Ring in Ramosetron (YM060)

The target compound contains a 2,3‑dihydro‑1H‑indole (indoline) ring attached via a carbonyl linker to the tetrahydrobenzimidazole core, whereas ramosetron (CAS 132036‑88‑5) bears a 1‑methyl‑1H‑indole ring at the analogous position [1]. The indoline ring is saturated at the 2,3‑position, eliminating the C2–C3 double bond present in indole, which alters the electronic distribution of the amide bond, the conformational flexibility of the substituent, and the π‑stacking capacity with aromatic residues in the 5‑HT₃ receptor binding pocket [2]. No direct head‑to‑head binding or functional comparison between these two exact structures has been published.

Medicinal chemistry 5-HT3 receptor antagonist Structure-activity relationship

Structural Differentiation: 2‑Methyl Substituent on the Benzimidazole Ring versus YM114 (KAE‑393)

The target compound carries a methyl group at the 2‑position of the 4,5,6,7‑tetrahydro‑1H‑benzo[d]imidazole ring, whereas YM114 (CAS not assigned; KAE‑393) has a hydrogen atom at this position [1]. In the related benzimidazole‑containing 5‑HT₃ antagonist series, the 2‑position of the imidazole ring is known to interact with a hydrogen‑bond acceptor site in the receptor; methylation at this position can modulate pKa, lipophilicity, and the tautomeric equilibrium of the imidazole, potentially affecting both receptor affinity and pharmacokinetic properties [2]. YM114 (R‑enantiomer) exhibits a Ki of 0.341 nM at 5‑HT₃ receptors [3], but no publicly available binding data exist for the 2‑methyl analog.

Medicinal chemistry Benzimidazole SAR 5-HT3 receptor pharmacology

Class‑Level 5‑HT₃ Receptor Antagonism: Inferiority of Indoline‑Based Analogs Lacking the 2‑Methyl Motif

The indoline‑tetrahydrobenzimidazole class, as disclosed in US5677326, demonstrates stronger antagonism against intestinal 5‑HT₃ receptors compared to known 5‑HT₃ receptor antagonists and exhibits prolonged duration of action [1]. YM114 (R‑enantiomer) provides quantitative benchmarks: 5‑HT‑induced bradycardia inhibition ED₅₀ = 0.31 μg/kg i.v. in rats, and stress‑induced defecation inhibition ED₅₀ = 6.9 μg/kg p.o. [2]. However, the S‑enantiomer is 1,350‑fold less potent in vivo, and the enantiomeric affinity ratio (R/S) for [³H]GR65630 binding is 1,800 (Ki = 0.341 nM vs. 616 nM) [2], underscoring that stereochemistry and subtle substituent changes drastically affect activity. No published pharmacological data are available for the 2‑methyl‑substituted target compound; its activity relative to YM114 or ramosetron remains experimentally uncharacterized.

5-HT3 receptor pharmacology In-vivo efficacy Gastrointestinal motility

Stereochemical Configuration and Its Impact on Procurement: Racemic versus Enantiopure Forms

The target compound as listed (CAS 2034473-82-8) is the racemic mixture; the structure contains a chiral center at the 5‑position of the tetrahydrobenzimidazole ring [1]. In the closely related YM114 series, the enantiomeric potency ratio (R/S) is exceptionally high: 1,800‑fold in binding affinity (Ki = 0.341 nM for R‑form vs. 616 nM for S‑form) and 1,350‑fold in in‑vivo 5‑HT‑induced bradycardia inhibition [2]. Similarly, ramosetron (YM060) exhibits stereoselective 5‑HT₃ antagonism, with the R‑enantiomer being the active form [3]. Purchasing the racemic target compound without specification of enantiomeric composition may result in a product with substantially lower apparent potency and confounded pharmacological readouts compared to an enantiopure preparation.

Chiral chemistry Enantiomeric potency ratio Procurement specification

Recommended Application Scenarios for Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone (CAS 2034473-82-8) Based on Evidence Profile


Exploratory Structure–Activity Relationship (SAR) Studies of 5‑HT₃ Receptor Antagonists

The target compound is best suited for medicinal chemistry laboratories conducting systematic SAR exploration of the tetrahydrobenzimidazole chemical space. Its unique combination of an indoline ring and a 2‑methyl substituent on the benzimidazole core (absent in both YM114 and ramosetron) allows direct interrogation of how these two structural features jointly affect 5‑HT₃ receptor affinity, selectivity over 5‑HT₄ receptors, and functional antagonism potency. Researchers should compare radioligand binding Ki values and functional EC₅₀/IC₅₀ values obtained for this compound against published YM114 data (Ki = 0.341 nM [1]) and ramosetron data generated under identical assay conditions. The racemic nature (CAS 2034473-82-8) also enables enantiomer separation and stereochemical SAR studies, which are critical given the 1,800‑fold enantiomeric affinity ratio observed for YM114 [1].

In‑Vitro Pharmacological Profiling of Indoline‑Bearing Tetrahydrobenzimidazoles

This compound can serve as a probe to investigate the contribution of the indoline ring (versus indole) to 5‑HT₃ receptor binding kinetics, using surface plasmon resonance or radioligand dissociation rate assays. The indoline ring's sp³ hybridization at C2 and C3 predicts altered conformational dynamics compared to ramosetron's planar indole [2], potentially affecting receptor residence time. Paired testing with YM114 (indoline, no 2‑methyl) and ramosetron (indole, no 2‑methyl) in the same assay platform would isolate the effect of the 2‑methyl group. This scenario is valuable for academic groups or CROs building a comprehensive understanding of 5‑HT₃ receptor ligand–receptor interaction determinants.

Metabolic Stability and CYP450 Interaction Screening

The 2‑methyl group on the benzimidazole is predicted to increase lipophilicity (calculated ΔlogP ≈ +0.6 [3]) and may alter the metabolic soft spots of the molecule. The compound can be used in hepatic microsome stability assays and CYP450 inhibition/induction panels to determine whether the 2‑methyl substitution confers metabolic advantages or liabilities relative to YM114 or ramosetron. Such data are essential for prioritizing among tetrahydrobenzimidazole analogs for in‑vivo pharmacokinetic studies. Procurement for this purpose should be accompanied by analytical verification of purity and enantiomeric composition.

Reference Standard for Analytical Method Development

Given its well‑defined CAS registry number (2034473-82-8), molecular formula (C₁₇H₁₉N₃O), and InChI Key (FYUVQHFSCKBJRE-UHFFFAOYSA-N) [3], this compound may serve as a reference standard for developing HPLC, LC‑MS, or chiral separation methods aimed at distinguishing indoline‑tetrahydrobenzimidazole analogs from their indole counterparts. Its retention time, mass spectral fragmentation pattern, and UV absorption profile can be established and used to identify or quantify this scaffold in reaction monitoring or impurity profiling workflows.

Quote Request

Request a Quote for indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.